molecular formula C12H14O4 B1293385 Diethyl isophthalate CAS No. 636-53-3

Diethyl isophthalate

Cat. No.: B1293385
CAS No.: 636-53-3
M. Wt: 222.24 g/mol
InChI Key: JLVWYWVLMFVCDI-UHFFFAOYSA-N
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Description

Diethyl isophthalate is an organic compound with the molecular formula C12H14O4. It is a colorless, oily liquid that is primarily used as an intermediate in the synthesis of various chemicals and as a plasticizer. This compound is a diester of isophthalic acid and ethanol, and it is known for its stability and low volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl isophthalate is typically synthesized through the esterification of isophthalic acid with ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

C8H4(COOH)2+2C2H5OHC8H4(COOC2H5)2+2H2O\text{C}_8\text{H}_4(\text{COOH})_2 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_8\text{H}_4(\text{COOC}_2\text{H}_5)_2 + 2\text{H}_2\text{O} C8​H4​(COOH)2​+2C2​H5​OH→C8​H4​(COOC2​H5​)2​+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where isophthalic acid and ethanol are continuously fed into the system. The reaction mixture is heated to maintain the reflux temperature, and the water formed during the reaction is removed to drive the equilibrium towards the formation of the ester. The product is then purified through distillation.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield isophthalic acid and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, forming different esters of isophthalic acid.

    Reduction: this compound can be reduced to form this compound alcohols under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Isophthalic acid and ethanol.

    Transesterification: Various esters of isophthalic acid.

    Reduction: this compound alcohols.

Scientific Research Applications

Diethyl isophthalate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.

    Biology: Employed in studies related to the biodegradation of phthalates and their environmental impact.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl isophthalate primarily involves its interaction with enzymes and other proteins in biological systems. It can undergo hydrolysis to release isophthalic acid, which can then participate in various metabolic pathways. The compound’s stability and low volatility make it an effective plasticizer, as it can integrate into polymer matrices and enhance their flexibility without easily evaporating.

Comparison with Similar Compounds

    Diethyl phthalate: Another diester of phthalic acid, used as a plasticizer and solvent.

    Dimethyl isophthalate: A diester of isophthalic acid with methanol, used in similar applications as diethyl isophthalate.

    Di-n-butyl isophthalate: A diester of isophthalic acid with n-butanol, also used as a plasticizer.

Uniqueness: this compound is unique due to its specific ester groups, which provide a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Its stability and low volatility further enhance its utility in industrial and research settings.

Properties

IUPAC Name

diethyl benzene-1,3-dicarboxylate
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InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
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InChI Key

JLVWYWVLMFVCDI-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)C(=O)OCC
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Molecular Formula

C12H14O4
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DSSTOX Substance ID

DTXSID5027277
Record name 1,3-Benzenedicarboxylic acid, diethyl ester
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Molecular Weight

222.24 g/mol
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Physical Description

Liquid (mp = 11.5 deg C); [ChemIDplus]
Record name Diethyl isophthalate
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Boiling Point

302 °C @ 760 MM HG
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Solubility

INSOL IN WATER
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Density

1.1239 @ 17 °C/4 °C
Record name DIETHYL ISOPHTHALATE
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CAS No.

636-53-3
Record name 1,3-Diethyl 1,3-benzenedicarboxylate
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Melting Point

11.5 °C
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Synthesis routes and methods

Procedure details

0.08 mol (28.8 g) of 4-(6-bromohexyloxy)-4′-cyanobiphenyl, 0.08 mol (16.6 g) of diethyl 5-hydroxyisophthalate, 0.12 mol (19.2 g) of potassium carbonate anhydride and 400 ml of acetone were placed in a 1 l three-neck flask and the mixture was reacted under reflux for 24 hours by using a water bath. After the reaction solution was allowed to cool, it was poured into about 4 l of purified water to take out a precipitate, which was to be a crude subject product, by filtration and the precipitate was dried under reduced pressure (yield: 90% (37 g)). The resulting precipitate was recrystallized from acetone to obtain diethyl isophthalate carrying cyanobiphenyl through a hexyl group as a target product (yield: 73% (30 g)). The resulting compound was subjected to nuclear magnetic resonance (NMR) measurement. The results of measurement are shown below. Also, the compound was subjected to mass spectrometry, with the result that a peak corresponding to a molecular weight of 515.6 was confirmed.
Name
4-(6-bromohexyloxy)-4′-cyanobiphenyl
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium carbonate anhydride
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Diethyl Isophthalate?

A: DEIP serves as a key intermediate in the production of Isophthalic acid (IPA) []. IPA, in turn, finds extensive use in the synthesis of various polymers and resins, including unsaturated polyester resins, alkyd resins, and high-performance plastics like PET [].

Q2: Can you elaborate on the process of converting this compound to Isophthalic Acid?

A: DEIP can be effectively hydrolyzed into IPA using sodium hydroxide (NaOH) []. This reaction is influenced by factors like the concentration of NaOH, reaction temperature, and duration []. Optimization of these parameters allows for high-purity IPA production [].

Q3: How does this compound contribute to the recycling of industrial byproducts?

A: DEIP plays a crucial role in the recovery and reuse of valuable components from industrial waste streams. For instance, DEIP present in toluene diisocyanate (TDI) production residue can be extracted and subsequently hydrolyzed to obtain high-purity IPA []. This not only reduces waste but also provides a sustainable source of IPA for various applications [].

Q4: What is the significance of this compound in polymer synthesis?

A: DEIP acts as a valuable building block in the creation of specialized polymers [, , ]. For example, it can be incorporated into polyester-imides to enhance their optical properties [] or used in the synthesis of liquid-crystalline polyesters with desirable thermal and optical characteristics [].

Q5: How is this compound used in analytical chemistry?

A: DEIP, along with other phthalates, can be detected and analyzed using techniques like atmospheric pressure chemical ionization (APCI) coupled with ion mobility spectrometry (IMS) and mass spectrometry (MS) []. This method allows for the sensitive and rapid detection of DEIP vapors, even enabling the separation of isomeric phthalates [].

Q6: Are there any environmental concerns related to this compound?

A: While DEIP itself hasn't been extensively studied for its environmental impact, phthalates, in general, are known to raise concerns due to their widespread use and potential endocrine-disrupting effects []. Research into the environmental fate and potential risks associated with DEIP is crucial for ensuring its responsible use.

Q7: How does the structure of this compound influence its properties and applications?

A: The structure of DEIP, featuring two ethyl ester groups attached to an isophthalic acid core, dictates its reactivity and interactions with other molecules [, , ]. The presence of ester groups makes it susceptible to hydrolysis, leading to the formation of IPA [, ]. Additionally, the aromatic core allows for its incorporation into polymers, influencing their physical and optical properties [, ].

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